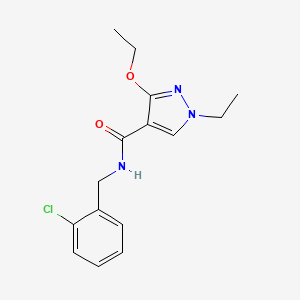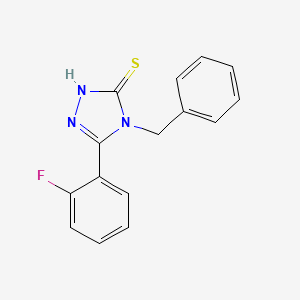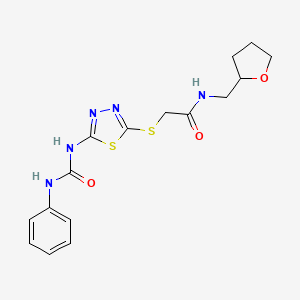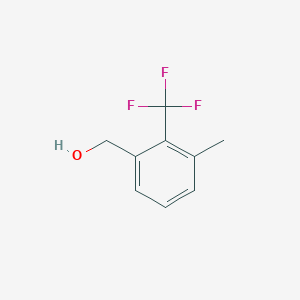
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a thiazolidine-2,4-dione core, along with a piperidine ring and a styryl sulfonyl group, suggests that this compound may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidine-2,4-dione core: This can be achieved by the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the styryl sulfonyl group: This step might involve the reaction of a piperidine derivative with a styryl sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on cellular processes and pathways.
Medicine: Investigating its potential as a therapeutic agent for diseases such as diabetes, cancer, or inflammation.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of (E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The piperidine and styryl sulfonyl groups may contribute to the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an anti-diabetic drug.
Pioglitazone: A thiazolidinedione with similar therapeutic applications.
Ciglitazone: An early thiazolidinedione compound with biological activity.
Uniqueness
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the presence of the styryl sulfonyl group, which may impart distinct chemical and biological properties compared to other thiazolidinediones. This uniqueness could translate into different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-2-4-14(5-3-13)8-11-25(22,23)18-9-6-15(7-10-18)19-16(20)12-24-17(19)21/h2-5,8,11,15H,6-7,9-10,12H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCDTAUVXKRYPX-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)pyrimidin-5-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2630638.png)

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2630643.png)
![7-isobutyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630647.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2630649.png)

![methyl 4-({2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2630653.png)



![2-(2-methoxy-4-methylphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2630658.png)
![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2630659.png)
![1-[4-(4-Methoxyphenoxy)butyl]piperazine](/img/structure/B2630660.png)
